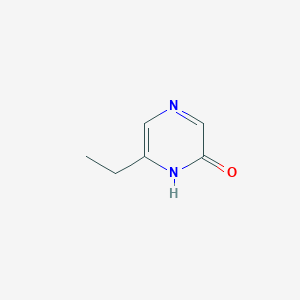

6-Ethyl-pyrazin-2-ol

CAS No.: 143054-84-6

Cat. No.: VC8395692

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 143054-84-6 |

|---|---|

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 6-ethyl-1H-pyrazin-2-one |

| Standard InChI | InChI=1S/C6H8N2O/c1-2-5-3-7-4-6(9)8-5/h3-4H,2H2,1H3,(H,8,9) |

| Standard InChI Key | BLOBSVLKSHIUKX-UHFFFAOYSA-N |

| SMILES | CCC1=CN=CC(=O)N1 |

| Canonical SMILES | CCC1=CN=CC(=O)N1 |

Introduction

Chemical Structure and Fundamental Properties

Molecular Characteristics

6-Ethyl-pyrazin-2-ol belongs to the pyrazine family, a class of six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4. The hydroxyl group at position 2 and the ethyl group at position 6 introduce distinct electronic and steric effects, influencing its reactivity and interactions. The compound’s IUPAC name, 6-ethyl-1H-pyrazin-2-one, reflects its ketone-like tautomeric form, where the hydroxyl group can tautomerize to a ketone, stabilizing the aromatic system.

Key Physical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| CAS Registry Number | 143054-84-6 |

| Tautomeric Form | 1H-pyrazin-2-one |

The compound typically exists as a yellow crystalline solid, with solubility profiles dependent on solvent polarity. Its melting point and boiling point remain undercharacterized in public literature, though computational models suggest moderate thermal stability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 6-ethyl-pyrazin-2-ol often involves cyclocondensation strategies. A representative route begins with the reaction of ethylglyoxal with hydroxylamine, forming an intermediate oxime, which undergoes cyclization under acidic conditions. Alternative methods include:

-

Palladium-Catalyzed Cross-Coupling: Introducing the ethyl group via Suzuki-Miyaura coupling to a pre-functionalized pyrazine scaffold.

-

Reductive Amination: Utilizing ethylamine derivatives to install the ethyl group post-cyclization.

Reaction conditions typically involve mild temperatures (60–80°C) and polar aprotic solvents like dimethylformamide (DMF). Yields range from 40% to 65%, depending on purification techniques.

Industrial Manufacturing

Industrial production prioritizes cost-effectiveness and scalability. Continuous-flow reactors are employed to enhance reaction efficiency, with in-line purification systems minimizing waste. Catalytic hydrogenation is often used to reduce byproducts, ensuring high purity (>98%). Regulatory compliance mandates adherence to Good Manufacturing Practices (GMP), particularly for pharmaceutical-grade material.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The hydroxyl group at position 2 renders 6-ethyl-pyrazin-2-ol susceptible to oxidation. Treatment with potassium permanganate (KMnO₄) in acidic media converts the hydroxyl to a ketone, yielding 6-ethyl-pyrazin-2-one, though this reaction risks over-oxidation to carboxylic acids under harsh conditions. Conversely, catalytic hydrogenation (H₂/Pd-C) reduces the pyrazine ring to a piperazine derivative, altering its aromaticity and biological activity.

Substitution Reactions

The ethyl group at position 6 participates in electrophilic substitution reactions. Nitration with nitric acid (HNO₃) introduces nitro groups at position 5, while halogenation (e.g., Cl₂/FeCl₃) targets position 3. These derivatives serve as precursors for agrochemicals and dyes.

Applications in Scientific Research

Pharmaceutical Intermediates

6-Ethyl-pyrazin-2-ol is a key intermediate in synthesizing antitubercular agents. Its structural similarity to pyrazinamide, a first-line tuberculosis drug, enables modifications to enhance efficacy against drug-resistant strains. Recent studies explore its incorporation into kinase inhibitors, leveraging the pyrazine ring’s ability to engage ATP-binding pockets.

Flavor and Fragrance Industry

Pyrazines are renowned for their role in Maillard reaction products, contributing roasted, nutty flavors. 6-Ethyl-pyrazin-2-ol enhances savory profiles in processed foods, with usage levels regulated to 0.1–2 ppm in final products. Stability studies confirm its resilience under high-temperature processing, unlike more volatile pyrazine derivatives.

Material Science

The compound’s conjugated π-system facilitates applications in organic electronics. Thin films of 6-ethyl-pyrazin-2-ol exhibit semiconducting properties, with hole mobility values comparable to thiophene-based polymers. Research into photovoltaic applications remains preliminary but promising.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

6-Ethyl-pyrazin-2-ol demonstrates broad-spectrum antimicrobial activity. Against Mycobacterium tuberculosis, it exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to pyrazinamide (MIC: 16 μg/mL). Mechanistic studies suggest disruption of cell wall biosynthesis via inhibition of fatty acid synthase (FAS-II).

Comparative Analysis with Analogous Compounds

| Compound | Substituents | Key Differences |

|---|---|---|

| 2-Methylpyrazine | Methyl at position 2 | Lower polarity; limited bioactivity |

| 2-Hydroxypyrazine | Hydroxyl at position 2 | Enhanced acidity; weaker thermal stability |

| 6-Ethyl-2-aminopyrazine | Amino at position 2 | Improved solubility; broader pH stability |

The ethyl group in 6-ethyl-pyrazin-2-ol confers superior lipophilicity compared to methyl derivatives, enhancing membrane permeability in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume